![molecular formula C18H14BrF2N5OS B12150648 N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150648.png)
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H14BrF2N5OS and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates various functional groups including bromine, fluorine, sulfur, and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in targeting specific enzymes and receptors.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H13BrF2N4OS2 |
Molecular Weight | 426.32 g/mol |
CAS Number | 476484-42-1 |
The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes involved in metabolic pathways. The presence of the triazole moiety suggests potential inhibition of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to decreased synthesis of tetrahydrofolate, subsequently affecting the production of nucleic acids and leading to cytotoxic effects on rapidly dividing cells such as cancer cells .
Anticancer Properties
Research indicates that derivatives containing the triazole structure exhibit significant anticancer properties. The inhibition of DHFR by compounds similar to this compound has been linked to reduced tumor growth in various cancer models. For instance:
- In vitro Studies : Cell line assays have demonstrated that this compound can inhibit cell proliferation in breast and lung cancer cell lines.
- In vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls.
Other Biological Activities
Beyond anticancer effects, this compound may also exhibit:
- Antimicrobial Activity : Some studies suggest that triazole derivatives possess antimicrobial properties against a range of pathogens.
Activity Type | Target | Effect |
---|---|---|
Anticancer | Various cancer cell lines | Inhibition of proliferation |
Antimicrobial | Bacteria and fungi | Inhibition of growth |
Case Study 1: Inhibition of DHFR
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various triazole derivatives against DHFR. The results indicated that compounds with similar structures to this compound exhibited high binding affinity to DHFR and effectively inhibited enzyme activity in vitro .
Case Study 2: Antitumor Efficacy
In another study focusing on the antitumor efficacy of triazole-based compounds, researchers found that treatment with this compound resulted in a significant decrease in tumor volume in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Properties
Molecular Formula |
C18H14BrF2N5OS |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14BrF2N5OS/c1-2-7-26-17(11-3-5-22-6-4-11)24-25-18(26)28-10-15(27)23-16-13(19)8-12(20)9-14(16)21/h2-6,8-9H,1,7,10H2,(H,23,27) |
InChI Key |
PXIQNKZHEVBUTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.